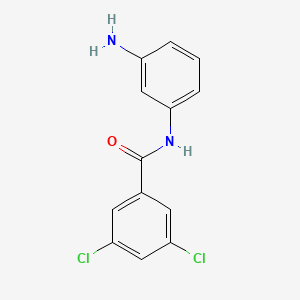

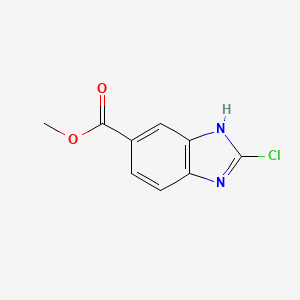

N-(3-Aminophenyl)-3,5-dichlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-Aminophenyl)-3,5-dichlorobenzamide (NAPDCB) is an organic compound that has been studied extensively in the scientific community due to its potential applications in various fields. NAPDCB is a white crystalline solid with a molecular weight of 283.16 g/mol and a melting point of 128-130 °C. This compound has been used in a variety of fields, including as an inhibitor of enzymes, in drug delivery systems, and as a fluorescent probe.

Applications De Recherche Scientifique

Herbicidal Activity

N-(3-Aminophenyl)-3,5-dichlorobenzamide and its derivatives have been studied for their herbicidal properties. For example, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide shows herbicidal activity against annual and perennial grasses, indicating potential agricultural utility in forage legumes, turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

Soil Transformation

Research into the transformation of similar compounds in soil, like N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide, reveals that they undergo chemical changes, including cyclization and hydrolysis. The rate of these transformations is influenced by soil temperature and moisture content (Yih, Swithenbank, & McRae, 1970).

Antitumor Properties

The compound's analogs, such as 2-(4-Aminophenyl)benzothiazoles, display potent and selective antitumor activity against various cancer cell lines. The metabolism of these compounds is suspected to play a central role in their mode of action, which might be novel (Chua et al., 1999).

Chemical Synthesis and Structural Analysis

Studies focus on the synthesis of dichlorobenzamide derivatives, offering insights into their chemical structures, which is crucial for understanding their properties and potential applications. For instance, reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride have been explored (Zhang et al., 2020).

Corrosion Inhibition

Compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have been studied for their corrosion inhibition performance on metals in acidic environments, suggesting potential applications in material science and engineering (Bentiss et al., 2009).

Groundwater Contaminant Bioremediation

Aminobacter sp. MSH1, capable of using 2,6-dichlorobenzamide (a related compound) as a sole carbon, nitrogen, and energy source, presents a potential biocatalyst for groundwater bioremediation in drinking water treatment plants. This points to environmental applications in contaminant degradation (Raes et al., 2019).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes in the body .

Mode of Action

The exact mode of action of N-(3-Aminophenyl)-3,5-dichlorobenzamide is not well-documented. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can lead to changes in the conformation and function of the target molecules .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

Similar compounds have been shown to have variable bioavailability, depending on factors such as their chemical structure, formulation, route of administration, and individual patient characteristics .

Result of Action

Similar compounds have been shown to exert various biological effects, including modulation of enzyme activity, alteration of cell signaling pathways, and changes in gene expression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment (such as pH and temperature), the presence of other molecules (such as proteins and lipids), and the specific characteristics of the target cells or tissues .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(3-aminophenyl)-3,5-dichlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-9-4-8(5-10(15)6-9)13(18)17-12-3-1-2-11(16)7-12/h1-7H,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWZPFVZIPKJMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one](/img/structure/B1354243.png)

![cis-1'-Oxo-spiro[cyclohexane-1,3'(1'H)-furo[3,4-C]pyridine]-4-carboxylic acid hydrochloride](/img/structure/B1354247.png)

![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1354266.png)

![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine](/img/structure/B1354275.png)